(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile
Description
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by the presence of a thiazole ring, an ethoxyphenyl group, and a methoxyphenyl group
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-18-10-8-15(9-11-18)19-14-26-21(23-19)17(13-22)12-16-6-4-5-7-20(16)24-2/h4-12,14H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZJDUHFSUFSQG-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-aminothiazole to form an intermediate Schiff base, which is then reacted with 2-methoxybenzyl cyanide under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction and protein degradation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid
- Bis(2-methoxyethyl)amine
Uniqueness
Compared to similar compounds, (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(2-methoxyphenyl)prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the thiazole ring, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
